

Technical Guide: Structure Elucidation of Boc-(R)-3-Amino-5-hexenoic acid

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Compound of Interest

Compound Name: *Boc-(R)-3-Amino-5-hexenoic acid*

Cat. No.: *B1276792*

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Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates a terminal alkene functional group and a carbamate-protected amine, making it a valuable building block in medicinal chemistry and peptide synthesis. The precise confirmation of its chemical structure, including its absolute stereochemistry, is critical for its application in the development of stereospecific pharmaceuticals and peptidomimetics. This guide provides a comprehensive overview of the analytical data and methodologies used to elucidate and confirm the structure of this compound.

Physicochemical and Chiroptical Properties

The fundamental physical and chemical properties of a compound provide the first layer of its identification. The key characteristics of **Boc-(R)-3-Amino-5-hexenoic acid** have been determined as follows. The specific optical rotation is a critical parameter that confirms the (R)-enantiomeric form of the molecule.^[1] The corresponding (S)-enantiomer exhibits a positive optical rotation of $+20\pm1^\circ$ under identical conditions.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[1][2]
Molecular Weight	229.27 g/mol	[1][2]
CAS Number	269726-94-5	[1]
Appearance	Lumps	[1]
Boiling Point	372.2 ± 35.0 °C at 760 mmHg	[3][4]
Density	1.1 ± 0.1 g/cm ³	[4]
Optical Rotation	$[\alpha]/D = -20.0 \pm 1^\circ$ (c=1 in ethanol)	[1]

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis provides detailed information about the molecular weight, fragmentation patterns, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the title compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be observed as various adducts. The predicted m/z values for common adducts are consistent with the compound's molecular formula.[5]

Adduct Ion	Predicted m/z
[M+H] ⁺	230.1387
[M+Na] ⁺	252.1206
[M+K] ⁺	268.0946
[M-H] ⁻	228.1241

A key fragmentation pattern for Boc-protected amines involves the characteristic loss of isobutene (56 Da) or the entire tert-butyl group (57 Da), which serves as a diagnostic marker

for the presence of the Boc protecting group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a fully assigned spectrum was not available in the cited literature, the expected chemical shifts and multiplicities can be predicted based on the known structure.

Table 3.2.1: Predicted ^1H NMR Signals (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0-11.0	br s	1H	Carboxylic Acid (-COOH)
~5.70-5.90	m	1H	-CH=CH ₂
~5.05-5.20	m	2H	-CH=CH ₂
~4.90-5.10	br d	1H	Amine (-NH-)
~3.90-4.10	m	1H	Chiral Center (-CH(NHBoc)-)
~2.40-2.55	m	2H	-CH ₂ -COOH
~2.20-2.35	m	2H	-CH-CH ₂ -CH=

| 1.45 | s | 9H | Boc group $\text{C}(\text{CH}_3)_3$ |

Table 3.2.2: Predicted ^{13}C NMR Signals (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~175-178	C	Carboxylic Acid (-COOH)
~155-156	C	Boc Carbonyl (-O-(C=O)-N)
~134-135	CH	-CH=CH ₂
~117-118	CH ₂	-CH=CH ₂
~79-80	C	Boc Quaternary (-C(CH ₃) ₃)
~48-50	CH	Chiral Center (-CH(NHBoc)-)
~39-41	CH ₂	-CH ₂ -COOH
~37-39	CH ₂	-CH-CH ₂ -CH=

| ~28.3 | CH₃ | Boc Methyls (-C(CH₃)₃) |

Experimental Protocols

Synthesis: Boc Protection of (R)-3-Amino-5-hexenoic acid

This protocol describes a general procedure for the N-protection of the parent amino acid using di-tert-butyl dicarbonate (Boc₂O).[7][8]

- Dissolution: Dissolve (R)-3-Amino-5-hexenoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
- Basification: Cool the solution to 0-5 °C in an ice bath. Adjust the pH to ~9-10 by the dropwise addition of a saturated aqueous sodium bicarbonate solution.
- Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equiv) to the cooled mixture while stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

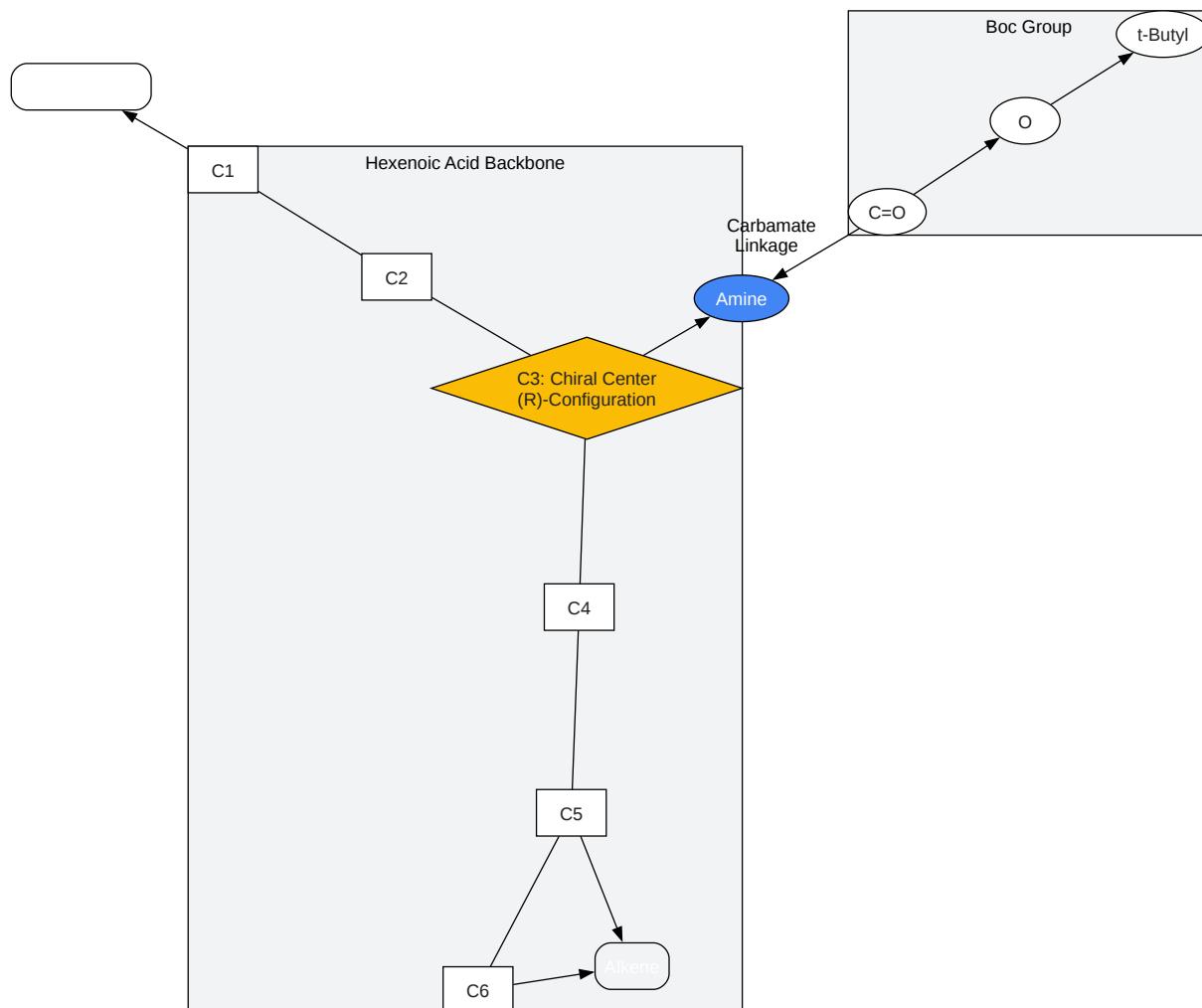
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
- **Extraction:** Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc_2O and byproducts.
- **Acidification:** Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a 1N HCl solution.
- **Final Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Isolation:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the product by flash column chromatography or recrystallization as needed.

Analytical Methods

- **NMR Spectroscopy:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.[\[9\]](#)
- **Mass Spectrometry:** Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Analyze by electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) in both positive and negative ion modes.
- **Polarimetry:** Accurately weigh the sample and dissolve in absolute ethanol to a final concentration of 1 g/100 mL ($c=1$). Measure the optical rotation using a polarimeter with a sodium D-line lamp (589 nm) at room temperature.[\[1\]](#)

Visualizations of Workflow and Structure Chemical Structure Representation

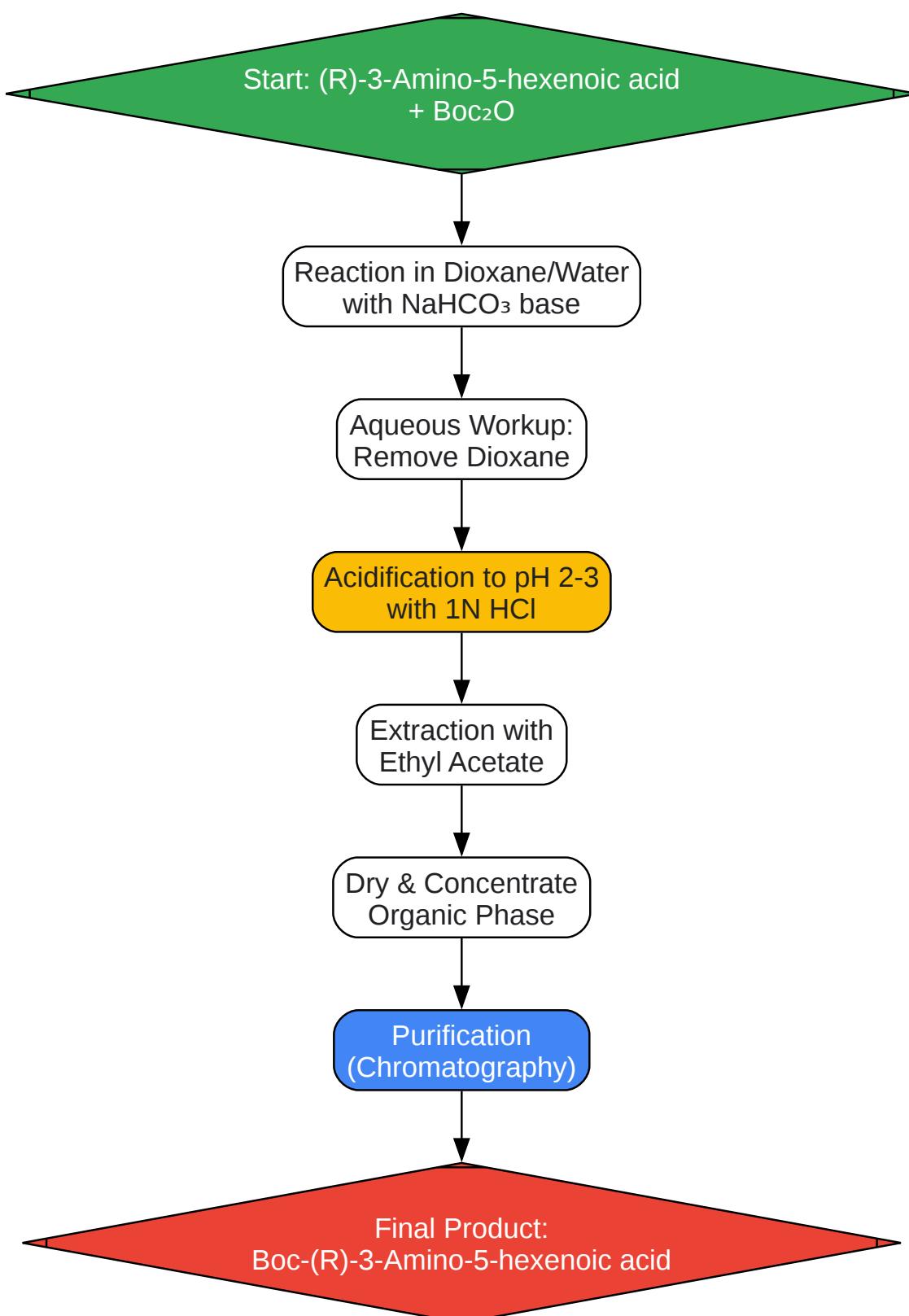
The following diagram illustrates the key functional groups and their connectivity in the target molecule.

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Caption: Key functional groups of **Boc-(R)-3-Amino-5-hexenoic acid**.

Synthesis Workflow

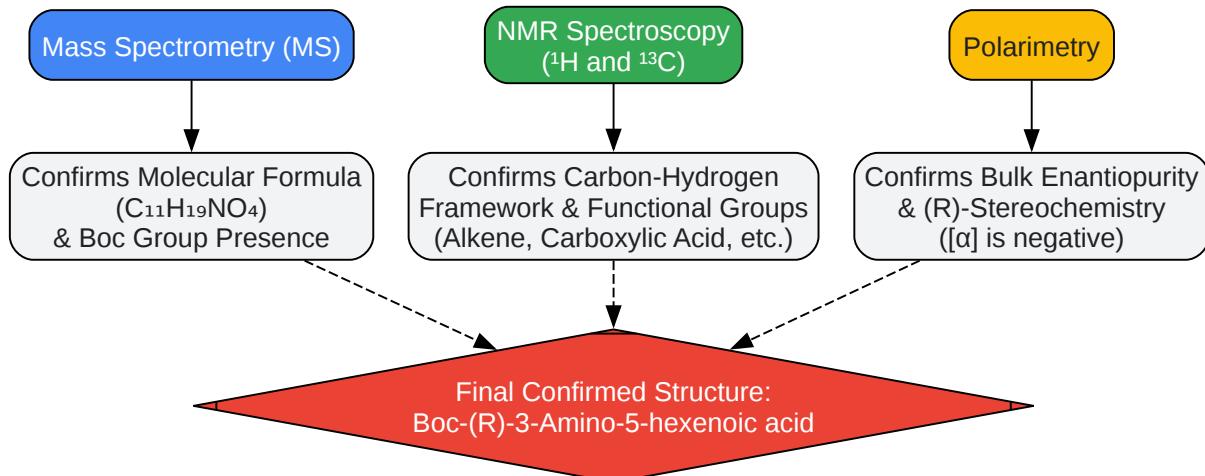
This diagram outlines the major steps involved in the synthesis and isolation of the target compound.

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Caption: Workflow for the synthesis of **Boc-(R)-3-Amino-5-hexenoic acid**.

Structure Elucidation Logic

The confirmation of the final structure is a process of logical deduction, combining data from multiple analytical techniques.



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Caption: Logical workflow for the structure elucidation process.

Conclusion

The structure of **Boc-(R)-3-Amino-5-hexenoic acid** is unequivocally confirmed through a combination of analytical techniques. Mass spectrometry validates the molecular formula and the presence of the Boc protecting group. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. Finally, chiroptical measurement via polarimetry confirms the absolute (R)-stereochemistry at the C3 position. The collective data provides a complete and unambiguous structural assignment, ensuring the material's identity and quality for its intended use in research and development.

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